molecular formula C7H8FN5S B2656054 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-09-2

5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2656054
CAS No.: 1946818-09-2
M. Wt: 213.23
InChI Key: SLODPXMNJXVKQV-UHFFFAOYSA-N
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Description

5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a pyrazole ring substituted with an ethyl group and a fluorine atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Ethyl and Fluoro Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or hydrazines.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: The parent compound.

    5-(1-ethyl-5-chloro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A similar compound with a chlorine atom instead of a fluorine atom.

    5-(1-ethyl-5-bromo-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A similar compound with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. This makes the compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

5-(1-ethyl-5-fluoropyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN5S/c1-2-13-5(8)4(3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLODPXMNJXVKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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